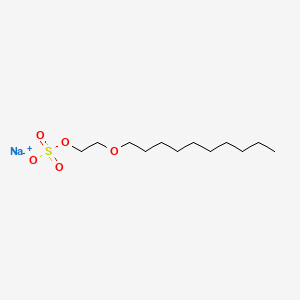

Ethanol, 2-(decyloxy)-, hydrogen sulfate, sodium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-デシルオキシエチル硫酸ナトリウムは、様々な産業および家庭用用途で広く使用されている陰イオン界面活性剤です。優れた乳化、湿潤、分散特性で知られています。この化合物は、カウンターイオンとしてナトリウムを持つ、硫酸基に結合したデシルオキシエチル基で構成されています。

製造方法

合成経路と反応条件

2-デシルオキシエチル硫酸ナトリウムは、通常、2-デシルオキシエタノールの硫酸化によって合成されます。この反応は、硫酸化剤として三酸化硫黄またはクロロスルホン酸を使用します。一般的な反応条件は以下のとおりです。

温度: 30〜60°C

溶媒: 通常、ジクロロメタンなどの有機溶媒中で行われます。

中和: 生成物は水酸化ナトリウムで中和され、ナトリウム塩が形成されます。

工業的製造方法

工業的な環境では、2-デシルオキシエチル硫酸ナトリウムの製造は、落下膜反応器などの連続反応器で行われます。この方法により、効率的な混合と反応制御が実現されます。このプロセスには以下が含まれます。

硫酸化: 2-デシルオキシエタノールは、落下膜反応器中で三酸化硫黄と反応させます。

中和: 硫酸化された生成物は水酸化ナトリウムで中和されます。

精製: 最終生成物は、未反応の出発物質や副生成物を除去するために精製されます。

準備方法

Synthetic Routes and Reaction Conditions

2-Decyloxyethyl sodium sulfate is typically synthesized through the sulfation of 2-decyloxyethanol. The reaction involves the use of sulfur trioxide or chlorosulfuric acid as the sulfating agents. The general reaction conditions include:

Temperature: 30-60°C

Solvent: Often carried out in an organic solvent like dichloromethane

Neutralization: The resulting product is neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of 2-decyloxyethyl sodium sulfate is carried out in continuous reactors such as falling film reactors. This method ensures efficient mixing and reaction control. The process involves:

Sulfation: 2-Decyloxyethanol is reacted with sulfur trioxide in a falling film reactor.

Neutralization: The sulfated product is neutralized with sodium hydroxide.

Purification: The final product is purified to remove any unreacted starting materials and by-products.

化学反応の分析

2-デシルオキシエチル硫酸ナトリウムは、以下のものを含む様々な化学反応を起こします。

加水分解: 強酸または強塩基の存在下で、2-デシルオキシエタノールと硫酸に分解されます。

酸化: 強い酸化条件下でスルホン酸を形成するために酸化できます。

置換: 適切な触媒の存在下で、硫酸基は他の求核剤で置換できます。

一般的な試薬と条件

加水分解: 強酸(例:塩酸)または強塩基(例:水酸化ナトリウム)

酸化: 強力な酸化剤(例:過マンガン酸カリウム)

置換: 触媒の存在下での求核剤(例:アミン)

生成される主な生成物

加水分解: 2-デシルオキシエタノールと硫酸

酸化: スルホン酸

置換: 使用される求核剤に応じて、様々な置換された生成物

科学研究への応用

2-デシルオキシエチル硫酸ナトリウムは、以下のものを含む科学研究において数多くの用途があります。

化学: 様々な化学反応における界面活性剤として使用され、溶解度と反応速度を向上させます。

生物学: タンパク質抽出および精製用の細胞溶解緩衝液で使用されます。

医学: 乳化剤として医薬品製剤に使用されます。

産業: 優れた発泡性と洗浄特性により、洗剤、シャンプー、その他のパーソナルケア製品で広く使用されています。

科学的研究の応用

2-Decyloxyethyl sodium sulfate has numerous applications in scientific research, including:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in cell lysis buffers for protein extraction and purification.

Medicine: Utilized in pharmaceutical formulations as an emulsifying agent.

Industry: Widely used in detergents, shampoos, and other personal care products due to its excellent foaming and cleaning properties.

作用機序

2-デシルオキシエチル硫酸ナトリウムの主な作用機序は、表面張力を低下させる能力です。この特性により、効果的な乳化剤と分散剤として機能します。分子標的は疎水性表面であり、そこでは非極性物質をカプセル化し、水を溶解可能なミセルを形成します。含まれる経路には、ミセルの形成と乳化の安定化があります。

類似化合物との比較

2-デシルオキシエチル硫酸ナトリウムは、以下のものなどの類似化合物と比較できます。

ドデシル硫酸ナトリウム: 同様の構造ですが、アルキル鎖が長い別の陰イオン界面活性剤です。洗剤やパーソナルケア製品でも広く使用されています。

ラウリル硫酸ナトリウム: 構造は似ていますが、アルキル鎖が短いです。歯磨き粉やシャンプーで一般的に使用されています。

2-エチルヘキシル硫酸ナトリウム: 分岐構造により、同様の特性を備えていますが、用途が異なります。

独自性

2-デシルオキシエチル硫酸ナトリウムの独自性は、特定のアルキル鎖長とエーテル結合の存在にあります。これにより、他の界面活性剤とは異なる溶解性と乳化特性が得られます。

特性

CAS番号 |

55901-67-2 |

|---|---|

分子式 |

C12H25NaO5S |

分子量 |

304.38 g/mol |

IUPAC名 |

sodium;2-decoxyethyl sulfate |

InChI |

InChI=1S/C12H26O5S.Na/c1-2-3-4-5-6-7-8-9-10-16-11-12-17-18(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1 |

InChIキー |

YZOKKTLLYAATMM-UHFFFAOYSA-M |

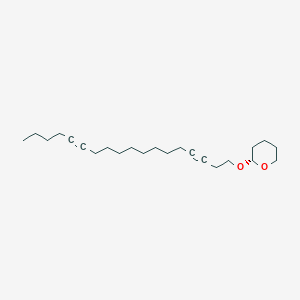

正規SMILES |

CCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] benzoate](/img/structure/B12734037.png)

![9-(2-chlorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12734051.png)

![8-(2,4-dichlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12734086.png)